Cas no 2171971-37-0 (2-{1-benzyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopiperidin-4-yl}acetic acid)

2-{1-benzyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopiperidin-4-yl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{1-benzyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopiperidin-4-yl}acetic acid
- EN300-1500055
- 2171971-37-0
- 2-{1-benzyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]piperidin-4-yl}acetic acid
-
- インチ: 1S/C33H37N3O5/c37-30(35-33(21-31(38)39)16-19-36(20-17-33)22-24-9-2-1-3-10-24)15-8-18-34-32(40)41-23-29-27-13-6-4-11-25(27)26-12-5-7-14-28(26)29/h1-7,9-14,29H,8,15-23H2,(H,34,40)(H,35,37)(H,38,39)
- InChIKey: WSGZJBYZPDQNOO-UHFFFAOYSA-N
- SMILES: OC(CC1(CCN(CC2C=CC=CC=2)CC1)NC(CCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- 精确分子量: 555.27332129g/mol
- 同位素质量: 555.27332129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 41
- 回転可能化学結合数: 12
- 複雑さ: 860
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- XLogP3: 2.3
2-{1-benzyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopiperidin-4-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1500055-500mg |
2-{1-benzyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]piperidin-4-yl}acetic acid |
2171971-37-0 | 500mg |
$946.0 | 2023-09-27 | ||
Enamine | EN300-1500055-0.5g |
2-{1-benzyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]piperidin-4-yl}acetic acid |
2171971-37-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1500055-5.0g |
2-{1-benzyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]piperidin-4-yl}acetic acid |
2171971-37-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1500055-50mg |
2-{1-benzyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]piperidin-4-yl}acetic acid |
2171971-37-0 | 50mg |
$827.0 | 2023-09-27 | ||
Enamine | EN300-1500055-10000mg |
2-{1-benzyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]piperidin-4-yl}acetic acid |
2171971-37-0 | 10000mg |
$4236.0 | 2023-09-27 | ||
Enamine | EN300-1500055-100mg |
2-{1-benzyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]piperidin-4-yl}acetic acid |
2171971-37-0 | 100mg |
$867.0 | 2023-09-27 | ||
Enamine | EN300-1500055-250mg |
2-{1-benzyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]piperidin-4-yl}acetic acid |
2171971-37-0 | 250mg |
$906.0 | 2023-09-27 | ||
Enamine | EN300-1500055-10.0g |
2-{1-benzyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]piperidin-4-yl}acetic acid |
2171971-37-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1500055-1000mg |
2-{1-benzyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]piperidin-4-yl}acetic acid |
2171971-37-0 | 1000mg |
$986.0 | 2023-09-27 | ||
Enamine | EN300-1500055-0.05g |
2-{1-benzyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]piperidin-4-yl}acetic acid |
2171971-37-0 | 0.05g |
$2829.0 | 2023-06-05 |
2-{1-benzyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopiperidin-4-yl}acetic acid 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
2-{1-benzyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopiperidin-4-yl}acetic acidに関する追加情報
Comprehensive Analysis of 2-{1-benzyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopiperidin-4-yl}acetic acid (CAS No. 2171971-37-0)
In the rapidly evolving field of pharmaceutical chemistry and peptide synthesis, 2-{1-benzyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopiperidin-4-yl}acetic acid (CAS No. 2171971-37-0) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure and functional groups, plays a pivotal role in the development of novel therapeutics and biochemical research. Its unique properties make it a valuable intermediate in the synthesis of peptides and other bioactive molecules, aligning with current trends in personalized medicine and targeted drug delivery.
The compound's name, 2-{1-benzyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopiperidin-4-yl}acetic acid, highlights its structural complexity, featuring a benzyl group, a piperidine ring, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. These moieties are critical in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group is widely used for temporary protection of amino acids. Researchers and pharmaceutical companies are increasingly focusing on Fmoc-protected intermediates like this compound to streamline the production of peptide-based drugs, which are gaining traction due to their high specificity and reduced side effects.
One of the most searched topics in this domain is the role of Fmoc in peptide synthesis, and this compound serves as an excellent example. The Fmoc group ensures selective deprotection under mild conditions, minimizing side reactions and preserving the integrity of the peptide chain. This attribute is particularly valuable in the synthesis of complex peptides, such as those used in oncology and immunology. Additionally, the piperidine ring in the structure contributes to the compound's stability and bioavailability, making it a preferred choice for researchers exploring new drug candidates.
Another area of interest is the compound's potential applications in drug discovery and development. With the rise of computational chemistry and AI-driven drug design, molecules like 2-{1-benzyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopiperidin-4-yl}acetic acid are being scrutinized for their interactions with biological targets. The benzyl and acetic acid functionalities provide sites for further derivatization, enabling the creation of libraries of analogs for high-throughput screening. This aligns with the growing demand for fragment-based drug discovery and structure-activity relationship (SAR) studies, which are frequently searched topics in academic and industrial research.
From a synthetic chemistry perspective, the compound's CAS No. 2171971-37-0 serves as a unique identifier, ensuring precise communication among researchers and regulatory bodies. The meticulous documentation of such compounds is essential for reproducibility and compliance with Good Manufacturing Practices (GMP). Furthermore, the compound's stability under various conditions makes it suitable for long-term storage and transportation, addressing common logistical challenges in the pharmaceutical supply chain.
In conclusion, 2-{1-benzyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopiperidin-4-yl}acetic acid (CAS No. 2171971-37-0) represents a versatile and valuable tool in modern chemistry and drug development. Its structural features, including the Fmoc group, piperidine ring, and benzyl moiety, cater to the needs of peptide synthesis and medicinal chemistry. As the scientific community continues to explore innovative therapeutic approaches, this compound is poised to play a critical role in advancing research and development efforts worldwide.
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